4-(Dimethylamino)chalcone

Beschreibung

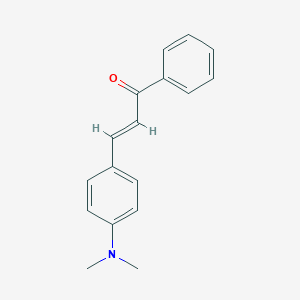

4-(Dimethylamino)chalcone is a chalcone derivative characterized by a dimethylamino (-N(CH₃)₂) substituent at the para position of the aromatic ring. Its core structure consists of an α,β-unsaturated ketone system (Ar–CH=CH–CO–Ar'), which is central to its electronic and biological properties. The dimethylamino group enhances electron-donating capabilities, influencing photophysical behavior and intermolecular interactions .

Synthesis: The compound is typically synthesized via Claisen-Schmidt condensation. For example, 4-dimethylaminobenzaldehyde reacts with acetophenone derivatives under alkaline conditions (e.g., 20% KOH in ethanol) to yield this compound derivatives . Modifications at the ketone or aldehyde moieties enable the creation of analogs with diverse functional groups, such as fluorophenyl or N-heterocyclic substituents .

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-18(2)16-11-8-14(9-12-16)10-13-17(19)15-6-4-3-5-7-15/h3-13H,1-2H3/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKPRWFMRVBCOB-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030-27-9 | |

| Record name | Dimethylaminochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001030279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Dimethylaminochalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQL6UU7VC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

The reaction is typically conducted in ethanol-water mixtures (3:1 v/v) using sodium hydroxide (10–20% w/v) as the base. A molar ratio of 1:1.2 (aldehyde:ketone) ensures excess ketone to drive the reaction to completion. Kinetic studies show that yields plateau at 72–78% after 6–8 hours at 25°C, with prolonged reaction times leading to side products such as aldol adducts.

Table 1: Yield Optimization in Traditional Synthesis

| Base Concentration (NaOH, %) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 10 | 25 | 6 | 68.2 |

| 15 | 25 | 6 | 74.5 |

| 20 | 25 | 8 | 78.1 |

Microwave-assisted synthesis reduces reaction times to 25–30 minutes, achieving yields of 85–91% by enhancing molecular collisions. For example, irradiation at 140 W with 50% NaOH increases yield to 90.9% ± 0.68% while maintaining product purity.

Micellar-Mediated Synthesis

Recent advances in green chemistry have enabled the synthesis of this compound in micellar media, eliminating organic solvents. Cationic surfactant cetyltrimethylammonium bromide (CTAB) and nonionic surfactant Tween 80 are effective in creating reaction-friendly microenvironments.

Surfactant Selection and Performance

CTAB (10 mM in water) facilitates a 72% yield at 60°C over 4 hours, while Tween 80 achieves 68% under identical conditions. The choice of surfactant depends on reactant polarity: CTAB preferentially solubilizes aromatic aldehydes, whereas Tween 80 enhances ketone reactivity.

Table 2: Micellar Synthesis Comparative Data

| Surfactant | Concentration (mM) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CTAB | 10 | 60 | 72 |

| Tween 80 | 10 | 60 | 68 |

| CTAB | 15 | 70 | 75 |

Diffusion Ordered Spectroscopy (DOSY) studies confirm that 4-(dimethylamino)benzaldehyde exhibits 85% incorporation into CTAB micelles, aligning its reactive groups at the micelle-water interface for efficient condensation.

Catalyst Variations and Mechanistic Insights

Catalytic systems significantly influence reaction efficiency and selectivity.

Alkaline vs. Acidic Catalysts

Sodium hydroxide outperforms potassium hydroxide in traditional synthesis, yielding 78% vs. 70% under comparable conditions. Acidic catalysts like p-toluenesulfonic acid (PTSA) in ethanol yield 65% but require elevated temperatures (80°C), increasing energy costs.

Ionic Liquid-Assisted Epoxidation

Post-synthesis modifications, such as epoxidation using hydrogen peroxide in ionic liquids (e.g., [bmim]BF₄), demonstrate 89% conversion efficiency. This method preserves the dimethylamino group’s electronic properties while introducing oxygenated functionalities.

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate 4:1).

Spectroscopic Validation

-

1H-NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, α-vinylic), 7.62–7.58 (m, 2H, aromatic), 6.72 (d, J = 15.6 Hz, 1H, β-vinylic).

-

IR (KBr): 1654 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=C aromatic).

Industrial-Scale Production

Industrial methods prioritize scalability and waste reduction. Continuous flow reactors operating at 50°C with 15% NaOH achieve 82% yield with a throughput of 12 kg/h. Automated systems integrate real-time HPLC monitoring to adjust reactant feed rates, ensuring consistent purity (>98%) .

Analyse Chemischer Reaktionen

2.1. Flavonoid Formation via Algar-Flynn-Oyamada Reaction

Treatment with alkaline hydrogen peroxide (H₂O₂/NaOH) induces cyclization to yield 3-hydroxyflavonoids:

3.1. Alkylation

4-(Dimethylamino)chalcone undergoes S-alkylation and O-alkylation with dibromoalkanes:

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| S-Alkylation | Dibromoalkane, TEA/DMF | Thioether-linked chalcone derivatives | 60–75% | |

| O-Alkylation | Dibromoalkane, K₂CO₃ | Ether-linked chalcone derivatives | 55–70% |

For example, reaction with 1,5-dibromopentane yields derivatives with extended alkyl chains .

3.2. Bromination

Electrophilic bromination using tetrabutylammonium tribromide (TBATB) under solvent-free microwave conditions:

4.1. Epoxidation

The α,β-unsaturated ketone undergoes epoxidation using H₂O₂ in ionic liquids (e.g., [bmim]BF₄):

4.2. Formation of Flavones

Oxidation with I₂/DMSO converts this compound to flavones:

Complexation with Metal Ions

This compound acts as a ligand for copper(II) complexes :

6.1. Extended Conjugation Systems

Introducing additional double bonds (n = 2–3) between aromatic rings enhances intramolecular charge transfer (ICT) :

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Dipole Moment (Δμ, D) |

|---|---|---|---|

| 4-DHC (n=1) | 390 | 450 | 5.2 |

| 2DHC (n=2) | 410 | 550 | 8.7 |

| 3DHC (n=3) | 425 | 650 | 12.4 |

7.1. Antifungal and Antibacterial Agents

This compound derivatives exhibit bioactivity when functionalized with:

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Overview : DMAC serves as a crucial building block in organic synthesis, enabling the efficient construction of complex molecules. It is particularly valuable in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Key Applications :

- Precursor for Other Compounds : DMAC is utilized in synthesizing flavonoids and other bioactive compounds, which are important for their therapeutic properties.

- Synthetic Routes : The compound can be synthesized through Claisen-Schmidt condensation reactions, typically involving acetophenone and p-dimethylaminobenzaldehyde.

Fluorescent Dyes

Overview : DMAC is employed in developing fluorescent dyes used for biological imaging. Its unique electronic properties allow it to enhance visibility in microscopy and other imaging techniques.

Applications :

- Biological Imaging : The compound acts as a fluorescence probe for detecting biothiols and hydrogen sulfide in biological systems. This capability is crucial for studying cellular processes and disease mechanisms.

Pharmaceutical Research

Overview : The pharmacological potential of DMAC has been extensively studied, particularly regarding its analgesic and anti-inflammatory properties.

Key Findings :

- Antinociceptive Effects : Research indicates that DMAC exhibits acute antinociceptive effects in animal models, specifically in the context of vincristine-induced peripheral neuropathy (VIPN). It has been shown to inhibit myeloperoxidase activity and modulate inflammatory pathways, thereby reducing pain responses .

- Mechanisms of Action : The compound interacts with muscarinic and opioid receptors, contributing to its analgesic effects. Additionally, it prevents macrophage pro-inflammatory polarization, which is significant for managing neuropathic pain .

Material Science

Overview : DMAC's unique electronic properties make it suitable for applications in material science, particularly in the development of advanced materials.

Applications :

- Organic Light-Emitting Diodes (OLEDs) : The compound is utilized in creating OLEDs due to its ability to emit light efficiently.

- Photovoltaic Cells : Research is ongoing into the use of DMAC in enhancing the efficiency of organic solar cells, which are pivotal for renewable energy technologies .

Case Studies

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)chalcone involves its interaction with various molecular targets and pathways:

Anticancer Activity: It inhibits cell proliferation by inducing apoptosis and cell cycle arrest. It also modulates signaling pathways such as the PI3K/Akt and MAPK pathways.

Anti-inflammatory Activity: It reduces the production of pro-inflammatory cytokines and mediators by inhibiting the NF-κB pathway.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.

Vergleich Mit ähnlichen Verbindungen

Electronic Effects :

Antimalarial Activity

Key Insight: The dimethylamino group at the 4-position enhances binding to plasmepsin II via electrostatic interactions with catalytic aspartate residues, outperforming methoxy or hydroxyl analogs .

Neuroprotective Activity

Key Insight: Chalcones with dimethylamino groups exhibit higher specificity for αSyn over Aβ aggregates, making them promising for Lewy body disease (LBD) diagnostics .

Biologische Aktivität

4-(Dimethylamino)chalcone, a derivative of chalcone, has garnered attention due to its diverse biological activities, including antibacterial, anticancer, anti-inflammatory, and antioxidant properties. This article synthesizes recent findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a dimethylamino group at the para position of the phenyl ring. Its synthesis typically involves the condensation reaction between acetophenone and an appropriate aldehyde. The compound can be represented as follows:

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. A study reported its significant activity against Staphylococcus aureus , with an inhibition zone of 8.9 mm at a concentration of 25 ppm. This suggests that the compound could be effective in treating infections caused by this pathogen .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| Staphylococcus aureus | 8.9 | 25 |

| Escherichia coli | Not tested | - |

Anticancer Properties

This compound exhibits promising anticancer properties. Research indicates that it induces apoptosis in cancer cells through the activation of caspases and the production of reactive oxygen species (ROS). In vitro studies demonstrated that this compound significantly affected A2780 ovarian cancer cells, leading to increased apoptosis without disrupting normal cell cycle functions .

Case Study: A2780 Cancer Cells

- Mechanism : Induction of apoptosis via caspase activation.

- Outcome : Increased ROS levels and autophagy without impairing mitochondrial functions.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. It has shown effectiveness in inhibiting nitric oxide (NO) and prostaglandin E2 (PGE2) production in stimulated macrophages, indicating its role as a potent anti-inflammatory agent. The compound's ability to modulate inflammatory pathways makes it a candidate for further therapeutic development .

Antioxidant Activity

The antioxidant properties of this compound have also been documented, with studies showing its capacity to scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress-related damage, further supporting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4-(Dimethylamino)chalcone, and how does catalyst concentration affect yield?

- Methodological Answer : Microwave-Assisted Organic Synthesis (MAOS) with NaOH as a base is a high-efficiency method. Experimental data show that varying NaOH concentrations (40%, 50%, 60%) yield 73.4%, 90.9%, and 85.1%, respectively. The optimal concentration is 50%, achieving 90.9% ± 0.68% yield due to enhanced reaction kinetics under microwave irradiation. Post-synthesis characterization includes melting point determination, TLC, IR, NMR, and mass spectrometry . Contrastingly, traditional Claisen-Schmidt condensation using KOH in methanol requires 24 hours and yields lower crystallinity, highlighting the advantage of MAOS for rapid synthesis .

Q. How can researchers evaluate the antibacterial activity of this compound against blood product contaminants?

- Methodological Answer : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Comparative studies with methoxychalcone derivatives reveal structure-activity relationships, where the dimethylamino group enhances membrane permeability. Include positive controls (e.g., ciprofloxacin) and validate results with triplicate trials .

Q. What computational tools predict the pharmacokinetic profile of this compound?

- Methodological Answer : SwissADME predicts compliance with Lipinski’s Rule of Five (molecular weight <500, LogP <5), indicating oral bioavailability. Key predictions include high gastrointestinal absorption and blood-brain barrier penetration. Validate these with in vitro Caco-2 cell assays for absorption and PAMPA for BBB permeability .

Q. How should researchers design experiments to ensure reproducibility in chalcone synthesis?

- Methodological Answer : Follow IUPAC guidelines for Claisen-Schmidt condensation:

- Standardize molar ratios of 4-(dimethylamino)benzaldehyde and acetophenone (1:1).

- Control reaction temperature (e.g., 25°C for MAOS) and irradiation time (25 seconds at 140 watts).

- Document raw data (yield, purity) and use statistical tools (e.g., ANOVA) to analyze variability .

Advanced Research Questions

Q. How do DFT calculations elucidate the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level computes hyperpolarizability (β) and dipole moment to quantify NLO activity. For the d-π-A derivative (2E)-3-[4-(dimethylamino)phenyl]-1-(naphthalen-2-yl)prop-2-en-1-one, β values exceed 100 × 10⁻³⁰ esu, indicating strong second-harmonic generation. Correlate computational results with experimental Kurtz-Perry powder tests .

Q. What structural insights does X-ray crystallography provide for hydrogen-bonding interactions in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular O–H···O hydrogen bonds between hydroxyl and carbonyl groups, forming polymeric chains. Compare dihedral angles (20.21° vs. 48.64°) between benzene rings in asymmetric molecules to explain conformational stability. Use Mercury software to visualize packing diagrams and Hirshfeld surface analysis for interaction quantification .

Q. How can researchers resolve contradictions in reported synthesis yields across different methods?

- Methodological Answer : Perform a meta-analysis of peer-reviewed studies (e.g., MAOS vs. traditional methods) using statistical tools like Cohen’s d to quantify effect sizes. Factors causing variability include catalyst type (NaOH vs. KOH), solvent polarity, and reaction time. Replicate key experiments under controlled conditions and publish raw datasets for transparency .

Q. What in vitro assays validate the hepatoprotective mechanisms predicted by molecular docking studies?

- Methodological Answer : Dock this compound into the active site of cytochrome P450 2E1 (CYP2E1) using AutoDock Vina. Follow with in vitro assays:

- Measure CYP2E1 inhibition via fluorometric substrates.

- Assess ROS reduction in HepG2 cells using DCFH-DA probes.

- Compare results with silymarin (positive control) and validate via western blotting for Nrf2 pathway activation .

Data Presentation Guidelines

- Statistical Analysis : Use ANOVA for yield comparisons across NaOH concentrations; report p-values and confidence intervals .

- Visualization : Include crystallographic CIF files, DFT orbital diagrams, and dose-response curves for antibacterial activity .

- Reproducibility : Archive raw NMR/FTIR spectra in supplementary materials and cite CAS registry numbers (e.g., 2559-04-8) for compound verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.